

# Comparative Biological Activity of 2-Phenylmorpholine Substituted Analogs

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## Compound of Interest

Compound Name:	2-[4-(difluoromethoxy)phenyl]morpholine
CAS No.:	1097820-96-6
Cat. No.:	B1454045

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Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

## Executive Summary

The 2-phenylmorpholine scaffold represents a privileged structure in medicinal chemistry, primarily known for its potent monoamine releasing activity. Unlike simple phenethylamines, the morpholine ring restricts conformational flexibility, often enhancing selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).

This guide provides a comparative analysis of key 2-phenylmorpholine analogs, focusing on the parent compound Phenmetrazine, its prodrug Phendimetrazine, and emerging halogenated/alkylated derivatives (e.g., 3-Fluorophenmetrazine, PAL-594). We analyze the Structure-Activity Relationships (SAR) that drive transporter selectivity, providing experimental data and protocols to support further research into therapeutic applications for obesity, ADHD, and addiction therapy.

## Chemical Scaffold & SAR Analysis

The biological activity of this class hinges on the interaction between the protonated morpholine nitrogen and the orthosteric binding site of monoamine transporters.

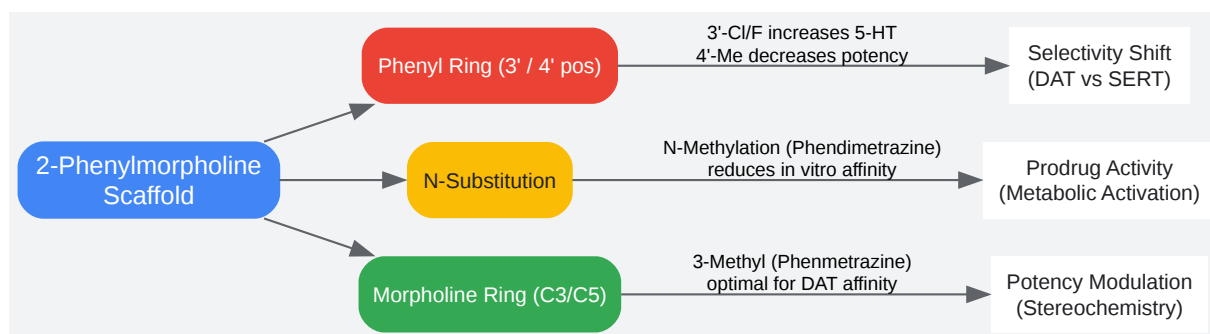
### Core Scaffold: 2-Phenylmorpholine

Modifications are typically explored at three vectors:

- Phenyl Ring ( ): Dictates transporter selectivity (DAT vs. SERT).
- Morpholine Nitrogen ( ): Affects metabolic stability and blood-brain barrier (BBB) penetration.
- Morpholine Carbon Skeleton ( ): Steric bulk here (e.g., C3 or C5 methyls) modulates potency and stereochemical preference.

### SAR Visualization

The following diagram illustrates the impact of specific substitutions on pharmacological profiles.



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Figure 1: Structure-Activity Relationship (SAR) map of 2-phenylmorpholine derivatives highlighting functional outcomes of specific substitutions.

## Comparative Pharmacology

The following data aggregates release assays (EC<sub>50</sub>) and uptake inhibition (IC<sub>50</sub>) values from rat brain synaptosomes. A lower EC<sub>50</sub>/IC<sub>50</sub> indicates higher potency.

### Mechanistic Differentiation

- NDRA (Norepinephrine-Dopamine Releasing Agent): Phenmetrazine, 3-FPM.[1][2][3][4]
- Dual DA/5-HT Releaser: PAL-594 (3-chloro analog).[5]
- Prodrug: Phendimetrazine (requires in vivo demethylation).

**Table 1: Comparative Binding and Release Data**

Compound	Common Name	Substitution	DAT EC <sub>50</sub> (nM)	NET EC <sub>50</sub> (nM)	SERT EC <sub>50</sub> (nM)	DA/5-HT Ratio	Primary Mechanism
Phenmetrazine	Preludin	3-Me	131	50	>7,000	>53	Selective NDRA
Phendimetrazine	Bontril	3,4-DiMe	>10,000	>10,000	>10,000	N/A	Inactive Prodrug
3-FPM	PAL-593	3-F, 3-Me	~100	~50	>5,000	>50	Selective NDRA
PAL-594	3-CPM	3-Cl, 3-Me	27	36	301	0.09	Balanced DA/5-HT Releaser
PAL-738	-	3-CF <sub>3</sub> , 3-Me	58	45	23	2.5	Potent Triple Releaser

\*\*Note: Phendimetrazine shows negligible affinity in vitro but is metabolized to Phenmetrazine in vivo. Values denote substrate release potency unless otherwise noted. \*3-FPM values

estimated from IC50 uptake inhibition correlation with Phenmetrazine.

**Key Insight:** The addition of electron-withdrawing groups at the 3-position (e.g., Chlorine in PAL-594) drastically increases affinity for SERT, shifting the profile from a pure stimulant (NDRA) to a more "entactogenic" profile similar to MDMA, while retaining high dopaminergic potency.

## Experimental Protocols

To ensure reproducibility, we provide a standardized workflow for synthesis and biological evaluation.

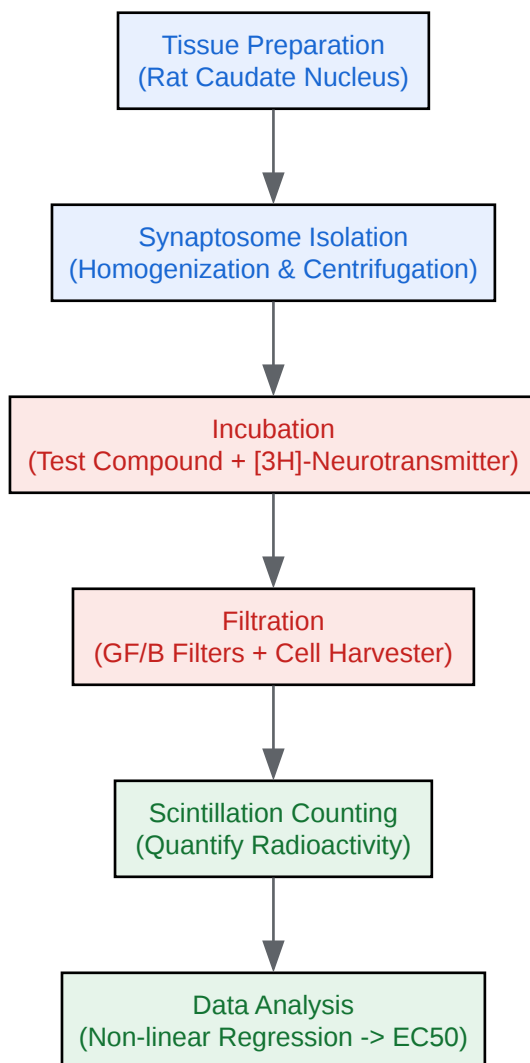
### A. Synthesis of 3-Substituted Phenmetrazine Analogs

Methodology adapted from the bromoketone reductive amination route.

- **Precursor Preparation:** Bromination of the appropriate propiophenone (e.g., 3-fluoropropiophenone) using bromine in glacial acetic acid to yield the -bromoketone.
- **Amination:** Reaction of the -bromoketone with excess ethanolamine (or N-substituted amino alcohol) in acetonitrile at 0°C to room temperature.
- **Cyclization/Reduction:**
  - **Step A:** Acid-catalyzed cyclization (using HCl/MeOH) to form the morpholine ring intermediate.
  - **Step B:** Reduction of the intermediate using Sodium Borohydride ( ) in methanol.
- **Purification:** Acid-base extraction followed by recrystallization as the hydrochloride or fumarate salt.

### B. In Vitro Monoamine Uptake/Release Assay

Protocol for determining EC50/IC50 values in rat brain synaptosomes.



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Figure 2: Workflow for radiometric monoamine transporter assays.

Critical Control Points:

- Buffer Composition: Use Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant) to prevent neurotransmitter degradation.
- Release vs. Uptake: To distinguish release (EC50) from uptake inhibition (IC50), pre-load synaptosomes with

-labeled neurotransmitter before adding the test drug.

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